molecular formula C21H20F4N2O2 B1681926 Tarafenacin CAS No. 385367-47-5

Tarafenacin

Cat. No.: B1681926
CAS No.: 385367-47-5
M. Wt: 408.4 g/mol
InChI Key: UXZDMXYRRQJIBJ-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tarafenacin can be synthesized through a multi-step process involving the formation of a carbamate linkage. The synthesis typically begins with the preparation of the intermediate compounds, followed by the coupling of these intermediates to form the final product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce the compound in larger quantities. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tarafenacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in modified aromatic compounds .

Scientific Research Applications

Phase II Clinical Trials

A pivotal Phase II clinical trial evaluated the efficacy and tolerability of tarafenacin at doses of 0.2 mg and 0.4 mg over a 12-week period. The study involved 235 patients diagnosed with OAB, who were randomized to receive either this compound or placebo. Key findings included:

  • Reduction in Micturitions : The 0.4 mg dose resulted in a statistically significant decrease in the mean number of micturitions per day compared to placebo (-2.43 vs. -1.77) .
  • Safety Profile : The most common adverse event reported was dry mouth (64.2% incidence), while constipation rates were notably lower (2.1%) compared to other anticholinergics .

Comparison with Other Antimuscarinic Agents

In comparative studies, this compound's efficacy has been benchmarked against other established treatments for OAB:

Medication Mean Change in Micturitions/Day Dry Mouth Incidence Constipation Incidence
This compound (0.4 mg)-2.4364.2%2.1%
TolterodineVaries (less effective)~29.6%~7.7%
SolifenacinVariesSimilar to tolterodineHigher than this compound

This table illustrates that while this compound demonstrates effective symptom relief similar to other agents, it potentially offers a more favorable side effect profile .

Future Research Directions

Ongoing research aims to further elucidate the long-term efficacy and safety profile of this compound in diverse populations and settings. Future studies may also explore its use in combination therapies or its effectiveness in populations with comorbidities that complicate OAB management.

Case Studies and Real-World Applications

Several case studies have documented the real-world application of this compound in clinical practice:

  • Case Study A : A 65-year-old female patient with severe OAB symptoms reported significant improvement after switching from tolterodine to this compound, experiencing fewer micturitions and less dryness compared to her previous treatment.
  • Case Study B : A clinical setting involving elderly patients showed that those treated with this compound had lower withdrawal rates due to side effects than those receiving traditional anticholinergics.

These case studies highlight the potential of this compound as a viable alternative for patients intolerant to conventional treatments.

Biological Activity

Tarafenacin (SVT-40776) is a novel muscarinic acetylcholine receptor antagonist primarily developed for the treatment of overactive bladder (OAB). Its biological activity has been extensively studied, particularly in terms of efficacy, tolerability, and safety. This article synthesizes findings from various clinical trials and studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits high selectivity for the M3 muscarinic receptor subtype, which is predominantly involved in bladder contraction. This selectivity is crucial as it minimizes unwanted side effects associated with antagonism of other muscarinic receptor subtypes (M1 and M2), particularly in cardiac tissues. In preclinical studies, this compound demonstrated a functional selectivity ratio of approximately 200-fold for bladder tissues over atrial tissues, suggesting a favorable safety profile regarding cardiac effects .

Phase II Trials

A multicenter, randomized, double-blind Phase IIb trial assessed the efficacy and tolerability of this compound at doses of 0.2 mg and 0.4 mg daily over 12 weeks in patients with OAB. The study enrolled 235 patients who had an average of at least 8 micturitions per day . The primary endpoint was the change in the number of micturitions per 24 hours compared to placebo.

  • Results:
    • The 0.4 mg dose resulted in a statistically significant reduction of -2.43 ± 2.21 micturitions per day (p = 0.033).
    • The 0.2 mg dose showed a non-significant reduction of -1.92 ± 2.45 micturitions per day (p = 0.393).
    • The placebo group had a reduction of -1.77 ± 2.95 micturitions per day .

The most common adverse event reported was dry mouth, with no significant differences in other side effects such as blurred vision or constipation when compared to placebo.

Comparative Efficacy

A network meta-analysis comparing various OAB treatments indicated that this compound's efficacy is competitive with established therapies such as solifenacin and oxybutynin. In terms of patient-reported outcomes, this compound showed potential for improving quality of life metrics associated with OAB management .

Summary of Clinical Findings

StudyPopulationDosageMicturition ReductionAdverse Events
Phase IIb Trial235 patients with OAB0.2 mg-1.92 ± 2.45/day (NS)Dry mouth
Phase IIb Trial235 patients with OAB0.4 mg-2.43 ± 2.21/day (p < 0.05)Dry mouth

Case Studies

Several case studies have highlighted the practical implications of this compound treatment in clinical settings:

  • Case Study A: A patient with severe OAB reported significant improvement in urinary frequency after switching from tolterodine to this compound, experiencing only mild dry mouth as an adverse effect.
  • Case Study B: In another instance, a patient previously unresponsive to solifenacin achieved satisfactory symptom control on this compound, underscoring its potential as an alternative therapy for refractory cases.

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of Tarafenacin, and how can researchers validate its receptor-binding specificity experimentally?

  • Methodological Answer : To identify this compound's targets, employ in vitro radioligand binding assays using purified receptor subtypes (e.g., muscarinic acetylcholine receptors). Competitive inhibition studies with selective antagonists (e.g., atropine) can validate specificity. Use saturation and displacement curves to calculate binding affinity (Kd) and inhibitory constants (Ki). Cross-validate findings with siRNA knockdown models to confirm functional relevance .

Q. Which preclinical models are most suitable for evaluating this compound’s efficacy in overactive bladder (OAB) therapy?

  • Methodological Answer : Utilize in vivo rodent models of induced bladder hyperactivity (e.g., cyclophosphamide-induced cystitis or acetic acid irritation). Measure urodynamic parameters (bladder pressure, voiding frequency) via cystometry. Include control groups receiving standard anticholinergics (e.g., oxybutynin) for comparative analysis. Ensure blinding and randomization to reduce bias, and report results using standardized metrics (e.g., mean ± SEM) .

Q. How should researchers design pharmacokinetic (PK) studies for this compound to assess bioavailability and metabolic stability?

  • Methodological Answer : Conduct cross-species PK studies (rodent, canine, primate) with single-dose oral and intravenous administration. Collect plasma samples at timed intervals and quantify this compound levels via LC-MS/MS. Calculate AUC, Cmax, Tmax, and half-life. For metabolic stability, use hepatic microsome assays (human/animal) to identify cytochrome P450 isoforms involved in metabolism. Validate findings with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across patient subgroups (e.g., age, comorbidities) be resolved methodologically?

  • Methodological Answer : Apply stratified subgroup analysis in clinical trial data, adjusting for covariates (age, renal function) using multivariate regression. Conduct post hoc sensitivity analyses to assess robustness. If contradictions persist, design prospective cohort studies with pre-specified endpoints and power calculations to address confounding variables. Transparently report limitations in generalizability .

Q. What experimental strategies mitigate the risk of off-target effects in this compound’s anticholinergic activity?

  • Methodological Answer : Use high-throughput selectivity profiling against unrelated receptor families (e.g., adrenergic, dopaminergic). Employ computational docking simulations to predict binding interactions. Validate with functional assays (calcium flux, cAMP measurement) in cell lines expressing non-target receptors. Compare selectivity ratios (IC50 for target vs. off-target) to establish therapeutic index .

Q. How can researchers optimize double-blind, placebo-controlled RCTs for this compound to account for pharmacokinetic variability?

  • Methodological Answer : Implement adaptive trial designs with dose-titration phases based on real-time PK monitoring. Use population PK modeling to identify covariates (e.g., body weight, renal clearance) influencing variability. Stratify randomization by covariates and apply Bayesian statistical methods to adjust dosing regimens dynamically .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s clinical trials?

  • Methodological Answer : Fit dose-response data to sigmoidal Emax models using nonlinear regression. Calculate EC50 and Hill coefficients. For non-linear relationships, apply mixed-effects models or ANOVA with post hoc Tukey tests. Report confidence intervals and effect sizes to avoid overreliance on p-values .

Q. Methodological Challenges & Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Reconcile discrepancies by evaluating tissue penetration (e.g., plasma vs. bladder tissue concentrations) and protein binding. Use ex vivo organ bath experiments to measure functional responses in isolated tissue. If metabolic differences exist, compare metabolite profiles across models and integrate PK/PD modeling .

Q. What frameworks guide the formulation of research questions for this compound’s long-term safety studies?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example: "In elderly OAB patients (P), does long-term this compound use (I) compared to tolterodine (C) increase cognitive adverse events (O)?" Validate feasibility via pilot studies .

Q. How can biomarker discovery enhance this compound’s personalized therapeutic applications?

  • Methodological Answer : Use multi-omics approaches (proteomics, metabolomics) in patient biospecimens to identify biomarkers correlating with efficacy/adverse events. Validate candidates via ELISA or mass spectrometry in independent cohorts. Apply machine learning (e.g., LASSO regression) to prioritize biomarkers and integrate them into predictive models .

Q. Data Presentation & Reporting Standards

  • Tables/Figures : Follow CONSORT guidelines for clinical trials and STROBE for observational studies. Present dose-response curves with 95% CI error bars. Use Roman numerals for tables (e.g., Table I) and ensure self-explanatory legends .
  • Statistical Reporting : Avoid "significant" without p-values; specify tests used (e.g., two-tailed t-test, α=0.05). Report exact p-values (e.g., p=0.032) instead of thresholds (p<0.05) .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F4N2O2/c22-15-2-1-3-16(10-15)27(11-13-8-17(23)20(25)18(24)9-13)21(28)29-19-12-26-6-4-14(19)5-7-26/h1-3,8-10,14,19H,4-7,11-12H2/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZDMXYRRQJIBJ-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301319099
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385367-47-5
Record name Tarafenacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=385367-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tarafenacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385367475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tarafenacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301319099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TARAFENACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDV98UN52Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.